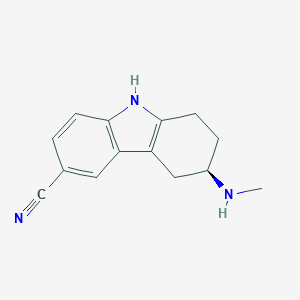

3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrahydrocarbazoles, including compounds similar to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, often involves catalytic methods. For example, gold(I)-catalyzed enantioselective synthesis utilizes dearomative [4+2] cycloadditions of 3/2-substituted 2/3-vinylindoles with allenamides, achieving high chemo-, regio-, and enantioselectivity (Pirovano et al., 2017). Another method employs microwave-assisted synthesis in water, offering an environmentally benign and efficient route (Chitra et al., 2011).

Molecular Structure Analysis

The molecular structure and reactivity of compounds closely related to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole have been studied, revealing insights into their crystal structure and intramolecular interactions. X-ray crystallography has been used to determine the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, providing details on molecular dimensions and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves interactions with nucleophiles and electrophiles, leading to a range of derivatives. For instance, the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with ketones and aldehydes results in the formation of various carbamoyl-1,2-dihydropurines and 6-carbamoylpurines, showcasing the compound's versatile reactivity (Alves et al., 1990).

科学的研究の応用

Synthesis Methods

One pivotal area of research related to 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (THCz) focuses on its synthesis methods. Researchers have developed various synthetic strategies for tetrahydrocarbazoles (THCz), including traditional, microwave-assisted, and catalytic methods, aiming for high yields and reduced synthesis time. These developments are crucial for both synthetic and medicinal chemistry, as they provide foundational methods for creating new biologically active THCz derivatives with potential therapeutic applications (Kumar, Kumar, & Chowdhary, 2022).

Anticancer Potential

Another significant research direction explores the anticancer potential of THCz derivatives. Over the past two decades, numerous studies have reported the synthesis of novel THCz compounds demonstrating significant anticancer activity against various cancer cell lines. These studies highlight the versatility of THCz scaffolds in drug development and their role in mediating anticancer effects through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of cancer pathways (Kumar & Gupta, 2022).

Antimicrobial Properties

Research also extends to the antimicrobial properties of compounds structurally related to THCz. Studies have identified cyanobacterial compounds with antimicrobial activities against multidrug-resistant pathogens, showcasing the potential of cyanobacteria as a source of novel antimicrobial agents. While not directly related to THCz, this area of research underscores the broader scope of exploring nitrogen-containing heterocycles for therapeutic applications (Swain, Paidesetty, & Padhy, 2017).

特性

IUPAC Name |

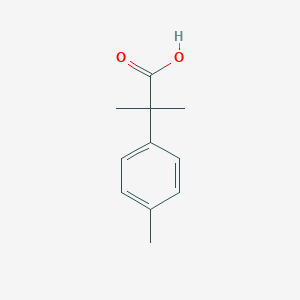

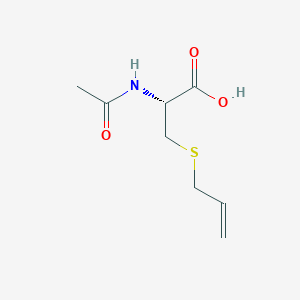

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCBQPOJXEMKM-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449853 |

Source

|

| Record name | 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

CAS RN |

247939-84-0 |

Source

|

| Record name | 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)